molecular formula C19H26N4O2 B6749718 Methyl 1-benzyl-3-[(1-methylpyrazol-3-yl)methylamino]piperidine-3-carboxylate

Methyl 1-benzyl-3-[(1-methylpyrazol-3-yl)methylamino]piperidine-3-carboxylate

Cat. No.: B6749718
M. Wt: 342.4 g/mol
InChI Key: HAKFPSCIWIXOTH-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-[(1-methylpyrazol-3-yl)methylamino]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a methyl ester, and a methylpyrazolylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-[(1-methylpyrazol-3-yl)methylamino]piperidine-3-carboxylate typically involves multiple steps. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-[(1-methylpyrazol-3-yl)methylamino]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, modifying the compound’s properties.

Scientific Research Applications

Methyl 1-benzyl-3-[(1-methylpyrazol-3-yl)methylamino]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Methyl 1-benzyl-3-[(1-methylpyrazol-3-yl)methylamino]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzyl-3-[(1-methylpyrazol-3-yl)methylamino]piperidine-3-carboxylate is unique due to the presence of the methylpyrazolylmethylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 1-benzyl-3-[(1-methylpyrazol-3-yl)methylamino]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-22-12-9-17(21-22)13-20-19(18(24)25-2)10-6-11-23(15-19)14-16-7-4-3-5-8-16/h3-5,7-9,12,20H,6,10-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKFPSCIWIXOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CNC2(CCCN(C2)CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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